molecular formula C19H23N5O3S B2570521 1-(4-methylpiperazin-1-yl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920202-73-9

1-(4-methylpiperazin-1-yl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2570521
CAS No.: 920202-73-9
M. Wt: 401.49
InChI Key: ZRUUPPFXRKNKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-methylpiperazin-1-yl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic molecule featuring a fused cyclopenta[d]pyrimidinone core. Key structural elements include a 4-methylpiperazine moiety at position 1 and a 3-nitrobenzylthio group at position 4. The cyclopenta[d]pyrimidinone scaffold contributes to conformational rigidity, while the nitrobenzylthio substituent introduces electronic effects that may influence reactivity or biological interactions.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-4-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-21-8-10-22(11-9-21)23-17-7-3-6-16(17)18(20-19(23)25)28-13-14-4-2-5-15(12-14)24(26)27/h2,4-5,12H,3,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUUPPFXRKNKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-methylpiperazin-1-yl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, identified by its CAS number 920202-73-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on various studies and findings.

The molecular formula of the compound is C19H23N5O3S, with a molecular weight of approximately 401.5 g/mol. The structure includes a piperazine moiety, which is often associated with various pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits promising antitumor and antimicrobial activities. The following sections detail specific findings related to its biological effects.

Antitumor Activity

Several studies have reported that derivatives of pyrimidine compounds, including this specific one, show significant anticancer properties. The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation:

  • Inhibition of DHFR : Compounds with structural similarities have demonstrated effective inhibition of DHFR, leading to reduced cancer cell viability. For instance, a study highlighted that modifications in the pyrimidine scaffold enhanced DHFR inhibition potency, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Antimicrobial Activity

The compound's antimicrobial potential has also been explored:

  • In vitro Studies : Various derivatives were tested against a range of bacterial strains. The results indicated that modifications at specific positions on the pyrimidine ring significantly influenced antimicrobial efficacy. For example, compounds with thioether linkages showed enhanced activity against Gram-positive bacteria .

Case Studies and Experimental Findings

  • Study on Anticancer Activity : A recent investigation into the anticancer properties of related compounds demonstrated that those with a piperazine substituent exhibited IC50 values lower than 10 µM against various cancer cell lines, indicating strong cytotoxicity .
  • Antimicrobial Testing : In another study focusing on antimicrobial properties, the compound was evaluated against multiple strains of bacteria and fungi. Results showed effective inhibition at concentrations ranging from 1 to 10 µg/mL, particularly against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how structural variations influence biological activity:

Compound VariationBiological ActivityRemarks
Thioether group presentEnhanced antimicrobial activityParticularly effective against Gram-positive bacteria
Piperazine substitutionIncreased anticancer potencyRelated to improved binding affinity to DHFR
Nitrobenzyl moietyContributes to both antitumor and antimicrobial activityEnhances overall efficacy

Scientific Research Applications

Research indicates that this compound exhibits notable antitumor and antimicrobial activities.

Antitumor Activity

  • Mechanism of Action : The compound is believed to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Inhibition of this enzyme leads to reduced cancer cell proliferation.
  • Case Studies :
    • A study demonstrated that derivatives of this compound exhibited IC50 values lower than 10 µM against various cancer cell lines, indicating strong cytotoxicity .
    • Structural modifications have been shown to enhance the potency of DHFR inhibition, suggesting a favorable structure-activity relationship (SAR).

Antimicrobial Activity

  • In Vitro Studies : The compound has been tested against various bacterial strains, showing effective inhibition particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.
  • Case Studies :
    • In antimicrobial testing, the compound demonstrated effective inhibition at concentrations ranging from 1 to 10 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Compound VariationBiological ActivityRemarks
Thioether group presentEnhanced antimicrobial activityParticularly effective against Gram-positive bacteria
Piperazine substitutionIncreased anticancer potencyRelated to improved binding affinity to DHFR
Nitrobenzyl moietyContributes to antitumor and antimicrobial activityEnhances overall efficacy

Anticancer Activity Study

A recent investigation into the anticancer properties of related compounds highlighted that those with a piperazine substituent exhibited significant cytotoxicity against multiple cancer cell lines .

Antimicrobial Testing

Another study focused on the antimicrobial properties of the compound showed effective inhibition against various strains of bacteria and fungi, reinforcing its potential as a therapeutic agent .

Chemical Reactions Analysis

Thioether Reactivity

The (3-nitrobenzyl)thio group undergoes characteristic reactions of thioethers:

Reaction TypeConditionsProduct/OutcomeReference
Oxidation H₂O₂, mCPBA, or KMnO₄Forms sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives
Nucleophilic Displacement Strong bases (e.g., NaH)Substitution with nucleophiles (e.g., amines, alkoxides) at the sulfur position
  • Key Insight : Oxidation to sulfone derivatives enhances metabolic stability but may reduce bioavailability due to increased polarity.

  • Experimental Example : Analogous thioether-containing pyrimidines were oxidized to sulfones using mCPBA in dichloromethane at 0°C .

Nitro Group Transformations

The 3-nitrobenzyl group participates in reduction and electrophilic substitution:

Reaction TypeConditionsProduct/OutcomeReference
Reduction to Amine H₂/Pd-C, Fe/HCl, or Zn/HOAcConverts –NO₂ to –NH₂, enabling further coupling
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, HalogenationNitration or halogenation at benzyl meta-position
  • Case Study : Reduction of nitro groups in similar pyrimidine derivatives yielded primary amines, which were acylated to improve solubility .

  • Limitation : Steric hindrance from the cyclopenta[d]pyrimidine core may suppress substitution at the benzyl ring.

Piperazine Functionalization

The 4-methylpiperazin-1-yl group is reactive toward alkylation and acylation:

Reaction TypeConditionsProduct/OutcomeReference
N-Alkylation Alkyl halides, DIPEA, DMFQuaternary ammonium salts with modified polarity
N-Acylation Acid chlorides, TEA, CH₂Cl₂Amides with altered hydrogen-bonding capacity
  • SAR Note : Alkylation of the piperazine nitrogen in related compounds improved blood-brain barrier penetration .

Pyrimidinone Core Reactions

The pyrimidin-2(5H)-one scaffold undergoes ring-opening and electrophilic additions:

Reaction TypeConditionsProduct/OutcomeReference
Ring-Opening Hydrolysis HCl (6M), refluxCleavage to cyclopentane-diamine derivatives
Electrophilic Substitution Halogenation (e.g., Br₂)Bromination at C5 or C7 positions
  • Mechanistic Detail : Hydrolysis under acidic conditions breaks the pyrimidinone ring, forming a diamino cyclopentane intermediate.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction TypeConditionsProduct/OutcomeReference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives via boronic acid coupling
Buchwald-Hartwig Amination Pd₂(dba)₃, XantphosIntroduction of aryl amines at the pyrimidinone core
  • Example : A Suzuki coupling with aryl boronic acids modified the benzylthio group, enhancing antimicrobial activity in analogs .

Stability and Degradation Pathways

Critical stability data under physiological conditions:

ConditionObservationReference
Aqueous Acid (pH 2) Partial hydrolysis of pyrimidinone ring
UV Light Degradation of nitro group to nitrite
Oxidative Stress Thioether → sulfone conversion (24h, 37°C)

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Imidazo[1,2-a]pyridine derivatives (e.g., Compound 1l) exhibit melting points of 243–245°C, suggesting the target may similarly exist as a crystalline solid .
  • Spectral Data: The nitro group in the target’s benzylthio substituent would likely produce distinct IR stretches (~1520 cm⁻¹ for asymmetric NO₂) and ¹H NMR signals (aromatic protons at δ 7.5–8.5 ppm), as seen in nitro-containing analogues .

Q & A

What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield and purity?

Level: Basic
Answer:
The compound’s core structure (dihydropyrimidinone) is typically synthesized via one-pot multicomponent reactions. For example, catalytic p-toluenesulfonic acid can facilitate cyclocondensation of precursors like substituted aldehydes, thiourea, and cyclopentanone derivatives under reflux conditions . Yield optimization may involve solvent selection (e.g., ethanol vs. acetonitrile), temperature gradients, and stoichiometric adjustments of the nitrobenzylthio and methylpiperazine substituents. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted thiourea or dimerized intermediates .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Level: Basic
Answer:

  • ¹H/¹³C NMR : Assign peaks for the nitrobenzylthio group (δ ~7.5–8.5 ppm for aromatic protons) and methylpiperazine (δ ~2.3–3.5 ppm for N–CH3 and piperazine protons) .
  • X-ray crystallography : Resolve the bicyclic pyrimidinone ring geometry and confirm substituent orientation (e.g., nitro group position on the benzyl ring) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the labile thioether bond .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Level: Advanced
Answer:

  • Substituent variation : Synthesize analogs with modified piperazine (e.g., phenylpiperazine in ) or nitrobenzylthio groups (e.g., chloro or methoxy substitutions) to assess effects on target binding .
  • Biological assays : Use enzyme inhibition assays (e.g., kinase or protease panels) or cell-based viability tests with standardized positive controls. Compare IC50 values across analogs to identify critical substituents .
  • Computational docking : Map interactions between substituents and active-site residues (e.g., hydrogen bonding with nitro groups) to rationalize SAR trends .

How should researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced
Answer:

  • Experimental replication : Repeat assays under identical conditions (e.g., cell line, incubation time) to rule out procedural variability .
  • Batch analysis : Verify compound purity (>95% via HPLC) and stability (e.g., nitro group reduction under assay conditions) .
  • Meta-analysis : Compare datasets across studies using standardized metrics (e.g., pIC50 vs. % inhibition) and evaluate confounding factors like solvent choice (DMSO vs. saline) .

What computational strategies predict the compound’s drug-likeness and pharmacokinetic properties?

Level: Advanced
Answer:

  • ADMET prediction : Use tools like SwissADME to evaluate logP (target <5), topological polar surface area (TPSA <140 Ų), and cytochrome P450 interactions .
  • Molecular dynamics simulations : Model the compound’s stability in physiological environments (e.g., aqueous solubility, blood-brain barrier permeability) .
  • Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic pathways .

What experimental design principles apply to in vivo or in vitro bioactivity testing of this compound?

Level: Advanced
Answer:

  • Randomized block design : Assign treatments (compound vs. control) to minimize bias, especially in multi-dose studies .
  • Dose-response curves : Use at least five concentrations (e.g., 1 nM–100 µM) to calculate EC50/IC50 values .
  • Positive/Negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only groups to validate assay integrity .

How can researchers assess the compound’s stability under physiological conditions?

Level: Advanced
Answer:

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), oxidative (H2O2), and thermal (40–60°C) conditions .
  • LC-MS monitoring : Track degradation products (e.g., hydrolysis of the thioether bond or nitro group reduction) over time .
  • Plasma stability assays : Incubate with human/animal plasma and quantify remaining parent compound via HPLC .

What comparative analyses are recommended to evaluate this compound against structural analogs?

Level: Advanced
Answer:

  • Pharmacophore alignment : Overlay 3D structures with analogs (e.g., piperazine-containing compounds in ) to identify conserved binding motifs .
  • Thermodynamic profiling : Compare binding free energy (ΔG) using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
  • Meta-data clustering : Group analogs by substituent classes (e.g., nitro vs. methoxy) and correlate with bioactivity trends using principal component analysis (PCA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.